Cyanomelamine

Vue d'ensemble

Description

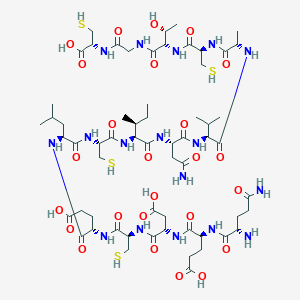

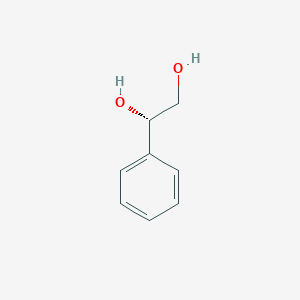

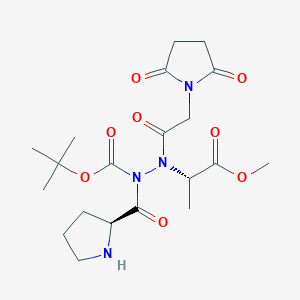

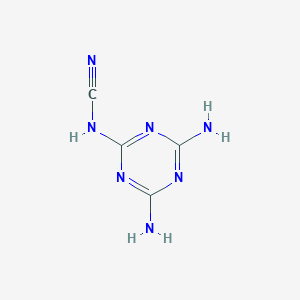

Cyanomelamine is a compound with the molecular formula C4H5N7 . It is also known by other names such as (4,6-diamino-1,3,5-triazin-2-yl)cyanamide . The molecular weight of Cyanomelamine is 151.13 g/mol .

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to cyanomelamine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of Cyanomelamine includes a cyanide group within the molecule . The IUPAC name forApplications De Recherche Scientifique

1. Melamine and Cyanuric Acid in Animal Feed and Environmental Risk Assessment

Recent research highlights the significance of melamine, closely related to cyanomelamine, in animal feed. Studies have shown that melamine can be present in low levels in food and feed, primarily from its legal use as a food contact material and as a trace contaminant in nitrogen supplements used in animal feeds. The toxicity of melamine involves the formation of crystals with cyanuric acid in renal tubules, potentially leading to acute kidney failure. Co-exposure to melamine and cyanuric acid shows higher toxicity compared with individual exposure. The risk assessments for melamine and its structural analogues, including cyanuric acid, have been re-evaluated by various health organizations following incidents of illegal pet food adulterations and adulteration of milk with melamine (Dorne et al., 2013).

2. Transformation and Effects of Melamine in Aquatic Animals

A study on the transformation of melamine in aquatic animals found that melamine in water could be quickly absorbed by aquatic animals. In the early stages of the experiment, absorbed melamine was eliminated in its original form. However, later stages showed the formation of ammeline, ammelide, and cyanuric acid due to the graded deamination of melamine. This research provides insights into the transformation of melamine in organisms, which is crucial for understanding the environmental impact of melamine and related compounds like cyanomelamine (Fan Yin-min, 2014).

3. Environmental Presence and Human Exposure Assessment

Studies on the occurrence of melamine and its derivatives, including cyanuric acid, in various environments like indoor dust, surface water, and drinking water, have been conducted. These studies provide important insights into human exposure to these compounds, other than dietary sources. The research underscores the widespread presence of melamine and its derivatives in the environment and the minimal risk they pose to ecological or human health at current levels (Zhu et al., 2018), (Zhu et al., 2019).

4. Flame Retardancy Enhancement of Melamine

Research has been conducted on enhancing the flame retardancy of melamine, a compound related to cyanomelamine. A study combined melamine with cyano ionic liquid to improve its thermal stability, demonstrating a synergistic effect on the thermal behaviors of melamine. This indicates potential applications in enhancing the flame retardancy of materials using combinations of melamine and related compounds (Liu et al., 2020).

Propriétés

IUPAC Name |

(4,6-diamino-1,3,5-triazin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMLNOQRNOLESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomelamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.